rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans
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Overview
Description
rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans: is a chemical compound with the molecular formula C12H16O and a molecular weight of 176.26 g/mol . This compound is characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-ol moiety. The compound exists as a racemic mixture, meaning it contains equal amounts of two enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylcyclopropyl ketone or aldehyde.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzylcyclopropyl ethan-1-ol derivatives.
Scientific Research Applications
rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors, which could influence various biochemical processes .
Comparison with Similar Compounds
- rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethan-1-ol
- rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-amine
Comparison: rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol is unique due to the presence of both a benzyl group and an ethan-1-ol moiety attached to the cyclopropyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(2-benzylcyclopropyl)ethanol |
InChI |
InChI=1S/C12H16O/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
IRLIVFFFNALBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1CC2=CC=CC=C2)CCO |
Origin of Product |
United States |
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